molecular formula C5H11BrClO2P B14632947 Ethyl (3-bromopropyl)phosphonochloridate CAS No. 54008-30-9

Ethyl (3-bromopropyl)phosphonochloridate

Cat. No.: B14632947
CAS No.: 54008-30-9
M. Wt: 249.47 g/mol
InChI Key: GTRYKKGSDANPIR-UHFFFAOYSA-N
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Description

Ethyl (3-bromopropyl)phosphonochloridate is a phosphonochloridate derivative characterized by an ethyl ester group, a 3-bromopropyl chain, and a reactive chloridate moiety. This compound belongs to the broader class of organophosphorus compounds, which are pivotal in organic synthesis, agrochemicals, and pharmaceuticals. Its structure combines halogenated alkyl chains with a phosphonate core, enabling reactivity in nucleophilic substitutions and coupling reactions.

Properties

CAS No.

54008-30-9

Molecular Formula

C5H11BrClO2P

Molecular Weight

249.47 g/mol

IUPAC Name

1-bromo-3-[chloro(ethoxy)phosphoryl]propane

InChI

InChI=1S/C5H11BrClO2P/c1-2-9-10(7,8)5-3-4-6/h2-5H2,1H3

InChI Key

GTRYKKGSDANPIR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCCBr)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3-bromopropyl)phosphonochloridate can be synthesized through a multi-step process. One common method involves the reaction of diethyl phosphite with 3-bromopropanol in the presence of a base, followed by chlorination using thionyl chloride or phosphorus trichloride . The reaction conditions typically require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further optimize the synthesis, ensuring consistent quality and minimizing the risk of side reactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

Ethyl (3-bromopropyl)phosphonochloridate shares structural similarities with other phosphonochloridates and halogenated organophosphorus compounds. Key comparisons include:

a) Chlorosarin (O-Isopropylmethylphosphonochloridate)
  • Structure : Features an isopropyl-methyl backbone instead of ethyl-3-bromopropyl.
  • Reactivity: Chlorosarin is a potent nerve agent precursor due to its high electrophilicity and ability to inhibit acetylcholinesterase. In contrast, this compound’s bromopropyl group may confer distinct reactivity in alkylation or cross-coupling reactions .
  • Applications: Chlorosarin is regulated under chemical weapons conventions, whereas this compound is more likely used in controlled synthetic chemistry (e.g., peptide modifications) .
b) Chlorosoman (O-Pinakolyl Methylphosphonochloridate)
  • Structure : Contains a pinakolyl (2,3-dimethyl-2-butyl) group, enhancing steric hindrance compared to the linear bromopropyl chain in the target compound.
  • Stability: The bulky pinakolyl group in Chlorosoman increases hydrolytic stability, whereas the bromopropyl chain in this compound may render it more reactive toward nucleophiles like amines or thiols .
c) N-(3-Bromopropyl)phthalimide Derivatives
  • Reactivity: The bromine in these compounds facilitates nucleophilic displacement, similar to the bromopropyl group in this compound.

Toxicity and Regulatory Status

  • This compound: No direct toxicity data is available in the evidence. However, its structural analogs (e.g., Chlorosarin) are highly regulated due to neurotoxicity.
  • Contrast with Antimicrobial Derivatives: Compounds like 7c,d () show moderate antifungal and antibacterial activity, suggesting that halogenated phosphonochloridates could be optimized for bioactive applications with reduced toxicity .

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